1,1,2-Trichloropent-1-en-3-ol
Description
1,1,2-Trichloropent-1-en-3-ol is a chlorinated unsaturated alcohol with the molecular formula C₅H₇Cl₃O. Its structure features a pentene backbone with three chlorine atoms at positions 1, 1, and 2, along with a hydroxyl group at position 3. This compound’s reactivity is influenced by the conjugated system of the double bond (enol) and the electron-withdrawing effects of chlorine atoms, making it a subject of interest in organic synthesis and environmental toxicology. While its specific applications remain understudied, its structural analogs are often utilized in industrial solvents, intermediates, or pesticides.
Properties
CAS No. |
1733-26-2 |
|---|---|
Molecular Formula |
C5H7Cl3O |
Molecular Weight |
189.46 g/mol |
IUPAC Name |
1,1,2-trichloropent-1-en-3-ol |
InChI |
InChI=1S/C5H7Cl3O/c1-2-3(9)4(6)5(7)8/h3,9H,2H2,1H3 |
InChI Key |
CYFSSPPJBDABBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=C(Cl)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trichloropent-1-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of pent-1-en-3-ol using chlorine gas in the presence of a catalyst. The reaction is typically carried out at low temperatures to control the extent of chlorination and to avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trichloropent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated alcohols or hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated alcohols or hydrocarbons.
Substitution: Formation of compounds with different functional groups, such as alcohols or amines.
Scientific Research Applications
1,1,2-Trichloropent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving chlorinated organic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,2-Trichloropent-1-en-3-ol involves its interaction with various molecular targets. The compound can undergo nucleophilic attack due to the presence of chlorine atoms, leading to the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally related chlorinated hydrocarbons, including 1,1,2-trichloroethane () and 1,2,3-trichloropropane (), though these differ significantly in backbone saturation and functional groups. Below is a comparative analysis:
Structural and Functional Group Differences
Key observations:
- Saturated compounds like 1,1,2-trichloroethane exhibit higher volatility and stability but lower reactivity toward oxidation or hydrolysis .
Toxicological and Environmental Profiles
While direct toxicological data for this compound are scarce, insights can be drawn from analogous compounds:
- 1,2,3-Trichloropropane: Known for high toxicity, including carcinogenicity and reproductive effects. NIH RePORTER lists active projects investigating its mechanisms as of 2020 .
Research and Screening Methodologies
- Literature screening protocols for 1,1,2-trichloroethane involved a two-step process (title/abstract review followed by full-text assessment), yielding 29 relevant studies from 110 screened records .
- The NIH RePORTER’s advanced search strategies for 1,2,3-trichloropropane highlight the use of synonyms and CAS numbers, a practice critical for comprehensive data collection on structurally complex compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
